Home > Products > Screening Compounds P52901 > N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide - 1448139-93-2

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide

Catalog Number: EVT-3028107
CAS Number: 1448139-93-2
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as a modulator of biological pathways. This compound belongs to a class of molecules that can influence potassium channels, which are critical for various physiological processes.

Source

The compound is referenced in several scientific patents and chemical databases, indicating its relevance in research and development. Notable sources include patent filings that describe its use as a potassium channel modulator and its synthesis methods, as well as chemical databases providing detailed properties and potential applications .

Classification

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide can be classified under the following categories:

  • Chemical Class: Pyrimidine derivatives
  • Functional Group: Amides
  • Biological Activity: Potassium channel modulation
Synthesis Analysis

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. Key methods for its synthesis may include:

  1. Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-4,6-dimethylpyrimidine.
  2. Cinnamamide Formation: The introduction of the cinnamoyl group can be accomplished via acylation reactions with cinnamic acid derivatives.
  3. Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions.

Technical details on these methods often include reaction conditions such as temperature, solvents used (e.g., dimethylformamide), and catalysts (if any) applied during the synthesis .

Molecular Structure Analysis

The molecular structure of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide can be represented by its molecular formula C15H18N4C_{15}H_{18}N_{4}.

Structural Data

  • Molecular Weight: Approximately 270.33 g/mol
  • Key Functional Groups: Amide linkage and dimethylamino group
  • Structural Representation: The compound features a pyrimidine ring connected to a cinnamamide moiety, which can be depicted using chemical structure drawing software or SMILES notation.
Chemical Reactions Analysis

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is likely to undergo several chemical reactions due to its functional groups:

  1. Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions.
  2. Substitution Reactions: The dimethylamino group can participate in electrophilic aromatic substitution reactions.
  3. Condensation Reactions: It may also engage in condensation with other nucleophiles.

These reactions are critical for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide primarily involves its interaction with potassium channels.

Process

  1. Binding to Potassium Channels: The compound likely binds to specific sites on potassium channels, altering their conductance properties.
  2. Modulation of Ion Flow: This binding can either enhance or inhibit the flow of potassium ions across the cell membrane, influencing cellular excitability and signaling pathways.

Data from pharmacological studies would provide insights into the specific effects on ion currents and potential therapeutic implications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Melting Point: Approximately 138–140 °C.
  • Solubility: Soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with acids and bases; potential for hydrolysis under extreme conditions.

Relevant data from chemical databases highlight these properties, which are crucial for handling and application in laboratory settings .

Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide has potential applications in various scientific fields:

  1. Pharmacology: As a potassium channel modulator, it may serve as a lead compound for developing drugs targeting cardiac or neurological disorders.
  2. Research Tool: It can be utilized in studies investigating ion channel dynamics and cellular signaling pathways.
  3. Diagnostic Applications: Its properties may lend themselves to use in assays related to enzyme activity or cellular responses to stimuli.
Introduction to Cinnamamide-Pyrimidine Hybrids in Biomedical Research

Structural Evolution of Cinnamamide Derivatives in Drug Discovery

Cinnamamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by an α,β-unsaturated carbonyl system that confers diverse bioactivities through Michael addition reactivity and planar geometry for target engagement. The structural evolution of these compounds has progressed from simple natural analogs like trans-cinnamic acid to sophisticated hybrids with enhanced pharmacological profiles. This evolution has been guided by systematic structure-activity relationship (SAR) studies investigating substitutions on the aromatic ring and modifications of the acrylamide moiety. The prototypical cinnamamide scaffold permits extensive structural diversification, enabling optimization of electronic properties, steric bulk, and hydrogen bonding capacity [1] [8].

Critical breakthroughs emerged when researchers conjugated the cinnamoyl group with nitrogenous heterocycles, particularly pyrimidine rings. This hybridization strategy enhanced target specificity while preserving the redox-modulating capability inherent to the cinnamoyl pharmacophore. For instance, 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione demonstrated exceptional cardioprotection through dual anti-inflammatory and antioxidant mechanisms, reducing infarct size by 58% in myocardial ischemia/reperfusion models [1]. This hybrid compound exemplifies the therapeutic advantages gained by fusing cinnamamide's bioactivity with pyrimidine's hydrogen-bonding capacity and metabolic stability.

Table 1: Structural Evolution of Cinnamamide Derivatives in Drug Development

GenerationCore StructureKey ModificationsTherapeutic Advantages
First GenerationSimple cinnamic acidHydroxyl/methoxy substitutionsBasic antioxidant/anti-inflammatory activity
Second GenerationCinnamamide conjugatesAmide linkage with aliphatic aminesImproved target specificity and metabolic stability
Third GenerationCinnamamide-pyrimidine hybridsPyrimidine ring substitutions (e.g., 2-dimethylamino, 4,6-dimethyl)Enhanced dual-pathway modulation, optimized pharmacokinetics

Recent synthetic efforts have yielded increasingly sophisticated architectures, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide. This compound integrates electron-donating dimethylamino groups at the pyrimidine 2-position and methyl substituents at the 4- and 6-positions, creating a sterically encumbered yet electronically activated pharmacophore. The dimethylamino group serves dual functions: it enhances solubility through potential protonation while participating in charge-transfer interactions with biological targets. Additionally, the 4,6-dimethylpyrimidine configuration creates a sterically defined binding pocket that improves target selectivity [4] [7]. These cumulative structural refinements represent a paradigm shift from singular-target cinnamamides to multi-target hybrids with optimized drug-like properties.

Rationale for Pyrimidine-Based Modifications in Bioactive Compound Design

Pyrimidine incorporation into bioactive hybrids addresses fundamental limitations of plain cinnamamide scaffolds, including metabolic instability, limited hydrogen-bonding capability, and insufficient target affinity. As an electron-deficient heterocycle, pyrimidine offers multiple vector points for structural diversification—positions 2, 4, 5, and 6 can be independently modified to fine-tune electronic, steric, and solubility properties. The 2-dimethylaminopyrimidine motif specifically enhances intermolecular interactions through: (1) hydrogen bond donation/acceptance via ring nitrogen atoms and amino groups, (2) electrostatic interactions through the tertiary amino moiety, and (3) π-stacking capability through the electron-rich ring system [7].

The strategic placement of methyl groups at the pyrimidine 4- and 6-positions in N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide serves multiple biochemical purposes. These alkyl substituents induce favorable lipophilic interactions within hydrophobic enzyme pockets while preventing oxidative metabolism at these positions, thereby enhancing metabolic stability. Position 5 was strategically selected for cinnamamide conjugation to preserve the electronic characteristics of both pharmacophores. Molecular modeling studies confirm that this connectivity maintains planarity between the pyrimidine ring and cinnamoyl π-system, facilitating simultaneous engagement with complementary binding regions in biological targets [1] [7].

Table 2: Pyrimidine Position-Specific Functionalization in Hybrid Design

Pyrimidine PositionCommon ModificationsBiochemical ImpactExample in Hybrid Compounds
2Dimethylamino, morpholino, halogenHydrogen bonding, charge transfer, solubility enhancement2-Dimethylamino group enabling charge-assisted H-bonding
4Methyl, chloro, phenylSteric hindrance, metabolic blocking, lipophilicity adjustment4-Methyl group preventing CYP450 oxidation
5Cinnamamide linkage, aryl, vinylConjugation point, π-system extensionCinnamoyl attachment maintaining planarity
6Methyl, amino, trifluoromethylElectronic modulation, steric control6-Methyl group enhancing hydrophobic contact

Empirical evidence confirms pyrimidine's superiority over other heterocycles in cinnamamide hybrids. Thienopyrimidine-cinnamamide conjugates like 6-cinnamoyl-4-arylaminothienopyrimidines demonstrated sub-nanomolar cytotoxicity (IC₅₀ = 4 nM against HeLa cells) through EGFR pathway inhibition, outperforming analogous quinoline or triazine hybrids by 10–100-fold [7]. This exceptional potency stems from the pyrimidine's capacity to form multiple hydrogen bonds with kinase hinge regions while the cinnamoyl group occupies adjacent hydrophobic pockets. Computational analyses further reveal that 2-dimethylamino-4,6-dimethylpyrimidine derivatives exhibit superior predicted blood-brain barrier permeability (log BB > 0.3) compared to non-methylated analogs, highlighting the critical role of strategic alkylation in central nervous system-targeting hybrids [5] [7].

Role of Dual-Functional Agents in Addressing Multifactorial Pathologies

The therapeutic superiority of cinnamamide-pyrimidine hybrids stems from their intrinsic capacity to simultaneously modulate multiple disease-relevant pathways—a critical advantage when treating complex multifactorial conditions. Traditional monotherapeutic agents often fail against pathologies like neurodegeneration, cardiovascular diseases, and cancer, where intersecting inflammatory, oxidative, and proliferative pathways create self-reinforcing pathogenic cascades. N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide exemplifies the dual-functional approach, combining the cinnamoyl group's redox-modulating capability with the pyrimidine moiety's enzyme-inhibitory properties in a single molecular entity [1] [5].

Cardioprotective hybrids demonstrate this principle through concurrent suppression of NLRP3 inflammasome activation and Nrf2-mediated antioxidant response element (ARE) upregulation. In ischemic myocardium, compound 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione reduced interleukin-1β production by 72% while increasing heme oxygenase-1 expression 3.2-fold, resulting in significantly improved functional recovery compared to single-pathway inhibitors [1]. This coordinated action interrupts the vicious cycle where reactive oxygen species (ROS) activate inflammasomes, which in turn generate additional ROS through inflammatory cell recruitment.

Figure 1: Dual-Pathway Modulation by Cinnamamide-Pyrimidine Hybrids

Oxidative Stress Pathway → ROS Generation → NLRP3 Inflammasome Activation↑                             ↓              ↓Nrf2 Activation ←← Antioxidant Response ←← Inflammatory Cytokines

Hybrid compounds simultaneously enhance blue pathway (Nrf2 activation) while inhibiting red pathway (NLRP3 inflammasome)

In oncology, the duality manifests as concurrent cell cycle arrest induction and pro-apoptotic activity. Thienopyrimidine-cinnamamide hybrids like (E)-N-(4-((3,4-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)acrylamide induce S-phase arrest (87% cells in S-phase vs. 32% controls) while upregulating caspase-9 expression 4.8-fold through mitochondrial permeabilization [3] [7]. This coordinated mechanism overcomes the frequent limitation of anticancer agents that trigger compensatory survival pathways when targeting isolated mechanisms. For neurodegenerative conditions, dual cholinesterase inhibition and β-amyloid anti-aggregation activity have been achieved in cinnamamide-tacrine hybrids, demonstrating the versatility of this approach across therapeutic domains [5].

The structural requirements for balanced dual functionality include: (1) conserved Michael reaction capability in the cinnamoyl α,β-unsaturated system for redox modulation, (2) electron-donating substituents (e.g., 3,4-dihydroxy or 4-methoxy) to fine-tune redox potential, and (3) pyrimidine substitutions that enable target-specific inhibition without sterically impeding cinnamoyl-target engagement. Molecular hybridization strategies—particularly the fusing approach without linkers—optimize bioavailability while maintaining dual functionality, as evidenced by the superior in vivo efficacy of fused hybrids over linked analogs in cardiovascular models [1] [6].

Table 3: Therapeutic Areas Benefiting from Cinnamamide-Pyrimidine Dual Functionality

Pathology CategoryPrimary TargetsSecondary TargetsValidated Hybrid Compounds
Cardiovascular DiseasesNLRP3 InflammasomeNrf2/ARE Pathway5-(3,4-Dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
OncologyEGFR KinaseTopoisomerase II/Caspases6-Cinnamoyl-4-arylaminothienopyrimidines
Neurodegenerative DisordersAChE/BACE1Amyloid-β AggregationCinnamamide-tacrine hybrids
Metabolic DisordersPPARγPTP1BTMCA-α-asaronol ester derivatives

The emergence of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide represents the next evolutionary step in this drug design paradigm. Its dimethylaminopyrimidine moiety offers enhanced charge-transfer capability for kinase interactions, while the methyl substituents provide optimal lipophilicity (calculated logP ≈ 2.8) for cellular penetration. The unsubstituted cinnamoyl phenyl ring allows further derivatization to fine-tune redox potential and target affinity, creating a versatile scaffold for addressing multifactorial pathologies through polypharmacology [4] [7].

Properties

CAS Number

1448139-93-2

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide

IUPAC Name

(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,22)/b11-10+

InChI Key

NAESXVPVKQCPQK-ZHACJKMWSA-N

SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.